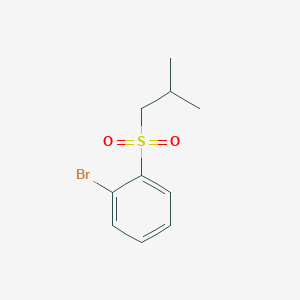

1-Bromo-2-(isobutylsulfonyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2-(isobutylsulfonyl)benzene is a chemical compound with the molecular formula C10H13BrO2S and a molecular weight of 277.18 g/mol. This compound is known for its unique physical, chemical, and biological properties, making it extensively used in scientific experiments.

Métodos De Preparación

The synthesis of 1-Bromo-2-(isobutylsulfonyl)benzene typically involves the bromination of 2-(isobutylsulfonyl)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the benzene ring.

Industrial production methods for this compound are not widely documented, but the general approach involves similar bromination reactions under optimized conditions to achieve high yield and purity.

Análisis De Reacciones Químicas

1-Bromo-2-(isobutylsulfonyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki–Miyaura coupling. This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Addition Reactions: The compound can participate in addition reactions where the bromine atom is replaced by other functional groups.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-Bromo-2-(isobutylsulfonyl)benzene is primarily utilized in the synthesis of complex organic molecules. Its bromine atom serves as a versatile leaving group in nucleophilic substitution reactions. The sulfonyl group enhances the electrophilicity of the aromatic ring, facilitating further reactions.

Key Reactions

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions to introduce various nucleophiles, leading to the formation of diverse derivatives.

- Cross-Coupling Reactions : It can participate in cross-coupling reactions with organometallic reagents, allowing for the construction of biaryl compounds, which are crucial in pharmaceuticals and materials science.

Pharmaceutical Applications

The compound's structure suggests potential therapeutic applications, particularly as a precursor for drugs targeting inflammatory diseases. Research indicates that compounds with similar structures exhibit anti-inflammatory properties.

Case Study: Anti-inflammatory Agents

A study explored the synthesis of this compound derivatives aimed at inhibiting leukocyte adhesion, which is a critical factor in inflammatory responses. The synthesized compounds demonstrated efficacy in reducing inflammation in animal models of rheumatoid arthritis and ulcerative colitis.

Data Table: Synthesis and Yield Information

Mecanismo De Acción

The mechanism by which 1-Bromo-2-(isobutylsulfonyl)benzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atom and the sulfonyl group are key functional groups that enable the compound to undergo substitution, oxidation, and reduction reactions. These reactions often involve the formation and breaking of carbon-carbon and carbon-heteroatom bonds, facilitated by catalysts and specific reaction conditions .

Comparación Con Compuestos Similares

1-Bromo-2-(isobutylsulfonyl)benzene can be compared with other similar compounds such as bromobenzene and other sulfonyl-substituted benzenes :

Bromobenzene: A simpler compound with a single bromine atom on the benzene ring. It lacks the sulfonyl group, making it less reactive in certain types of reactions.

Sulfonyl-substituted Benzenes: Compounds with various sulfonyl groups attached to the benzene ring. These compounds share similar reactivity patterns but differ in their specific functional groups and positions on the ring.

The uniqueness of this compound lies in the combination of the bromine atom and the isobutylsulfonyl group, which provides a distinct set of reactivity and applications.

Actividad Biológica

1-Bromo-2-(isobutylsulfonyl)benzene (CAS No. 444581-50-4) is a compound of interest in medicinal chemistry and pharmacology. Its unique structural features, including the presence of a bromine atom and an isobutylsulfonyl group, suggest potential biological activities that merit detailed exploration. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H13BrO2S

- Molecular Weight : 277.18 g/mol

- IUPAC Name : this compound

- Structural Formula :

This compound exhibits biological activity through various mechanisms:

- Target Interaction : The sulfonyl group can interact with biological macromolecules such as proteins and enzymes, potentially modulating their activity.

- Electrophilic Character : The bromine atom may enhance the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological nucleophiles.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonyl group in this compound may contribute to this activity by inhibiting bacterial enzymes involved in folate synthesis.

Anticancer Potential

Some studies have suggested that compounds with similar structures can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases and the modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines has been observed in preliminary studies. This suggests potential applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 22 |

| Control (Standard Antibiotic) | 30 |

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilic nature due to the isobutyl group may enhance absorption across biological membranes.

- Metabolism : Likely undergoes metabolic transformations primarily through liver enzymes.

- Excretion : Predominantly excreted via urine as metabolites.

Propiedades

IUPAC Name |

1-bromo-2-(2-methylpropylsulfonyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCSHQVOFNXEHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591707 |

Source

|

| Record name | 1-Bromo-2-(2-methylpropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444581-50-4 |

Source

|

| Record name | 1-Bromo-2-(2-methylpropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.